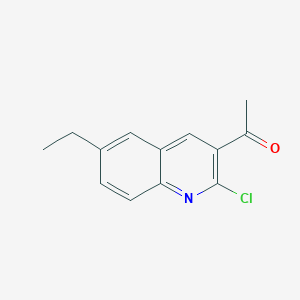
1-(2-Chloro-6-ethylquinolin-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloro-6-ethylquinolin-3-yl)ethanone is a chemical compound with the molecular formula C13H12ClNO and a molecular weight of 233.69 g/mol . It belongs to the quinoline family, which is known for its diverse biological and pharmacological activities. This compound is characterized by the presence of a chloro group and an ethyl group attached to the quinoline ring, making it a valuable intermediate in various chemical syntheses and research applications.
Preparation Methods
The synthesis of 1-(2-Chloro-6-ethylquinolin-3-yl)ethanone can be achieved through several methods. One common approach involves the reaction of 3-acetyl-6-chloro-4-phenylquinolin-2(1H)-one with 2-chloro-3-(chloromethyl)quinolines in the presence of silver nanoparticles in DMSO solution under reflux conditions . This regioselective O-alkylation reaction is efficient and yields the desired product in a relatively short time (20-45 minutes). The use of silver nanoparticles as a catalyst enhances the reaction rate and selectivity.
Chemical Reactions Analysis
1-(2-Chloro-6-ethylquinolin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2-Chloro-6-ethylquinolin-3-yl)ethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-Chloro-6-ethylquinolin-3-yl)ethanone involves its interaction with various molecular targets and pathways. Quinoline derivatives are known to inhibit enzymes like topoisomerase II, which is essential for DNA replication and cell division . This inhibition leads to the disruption of DNA synthesis and ultimately cell death. Additionally, the compound may interact with other cellular targets, contributing to its diverse biological activities.
Comparison with Similar Compounds
1-(2-Chloro-6-ethylquinolin-3-yl)ethanone can be compared with other similar compounds, such as:
1-(2-Chloro-6-ethylquinolin-3-yl)ethanol: This compound differs by having an alcohol group instead of an ethanone group, which can affect its reactivity and biological activity.
2-Chloroquinoline-3-carbaldehyde: This compound has a formyl group instead of an ethanone group, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H12ClNO |
|---|---|
Molecular Weight |
233.69 g/mol |
IUPAC Name |
1-(2-chloro-6-ethylquinolin-3-yl)ethanone |
InChI |
InChI=1S/C13H12ClNO/c1-3-9-4-5-12-10(6-9)7-11(8(2)16)13(14)15-12/h4-7H,3H2,1-2H3 |
InChI Key |
SHIVVJBAFYKAME-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=CC(=C(N=C2C=C1)Cl)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















